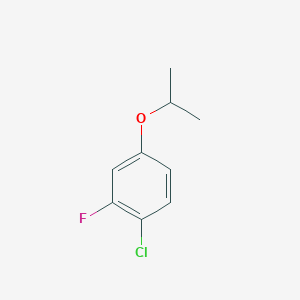

1-Chloro-2-fluoro-4-isopropoxybenzene

Beschreibung

1-Chloro-2-fluoro-4-isopropoxybenzene (molecular formula: C₉H₁₀ClFO) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 2, and an isopropoxy group (-OCH(CH₃)₂) at position 2. This substitution pattern creates a sterically hindered and electronically diverse structure. The chlorine and fluorine atoms introduce strong electron-withdrawing effects, while the isopropoxy group provides moderate electron-donating character through its oxygen atom. Such a combination of substituents makes the compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring regioselective modifications .

The compound is commercially available from suppliers like CymitQuimica (Ref: 54-PC910125, 10-F094398), though pricing and packaging details are typically customized upon inquiry . Its synthetic routes often involve nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leveraging the reactivity of the halogen atoms and the directing effects of the substituents.

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQDPNHNBFWVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856562 | |

| Record name | 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369813-97-7 | |

| Record name | 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-4-isopropoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 1-chloro-2-fluoro-4-nitrobenzene with isopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-fluoro-4-isopropoxybenzene may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.

Common Reagents and Conditions:

Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce carbonyl compounds such as aldehydes or ketones.

- Reduction reactions result in dehalogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-fluoro-4-isopropoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-chloro-2-fluoro-4-isopropoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- The isopropoxy group in the target compound enhances solubility in polar solvents compared to the purely hydrophobic alkyl groups in 1-chloro-3-isopropyl-4-methylbenzene. However, it is less electron-withdrawing than the nitrile (-CN) group in 4-chloro-2-fluorobenzonitrile, which significantly increases electrophilicity at the aromatic ring .

- The difluoromethyl group (-CF₂H) in 1-chloro-4-(difluoromethyl)-2-fluorobenzene contributes to higher lipophilicity (XLogP3 = 3.3), favoring membrane permeability in bioactive molecules .

Reactivity: The nitrile group in 4-chloro-2-fluorobenzonitrile activates the ring for nucleophilic substitution at positions ortho and para to itself, whereas the isopropoxy group in the target compound directs reactions to positions meta to the ether .

Biologische Aktivität

1-Chloro-2-fluoro-4-isopropoxybenzene is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClF

- Molecular Weight : 188.63 g/mol

- CAS Number : 202982-71-6

The biological activity of 1-chloro-2-fluoro-4-isopropoxybenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and binding affinity to these targets, potentially leading to diverse biological effects.

Biological Activity Overview

1-Chloro-2-fluoro-4-isopropoxybenzene has been studied for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing antimicrobial agents.

- Anticancer Potential : There is evidence indicating that halogenated compounds can influence cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

- Antimicrobial Studies : In vitro tests have shown that 1-chloro-2-fluoro-4-isopropoxybenzene demonstrates activity against several bacterial strains. For example, it was effective against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antibacterial agent.

- Anticancer Activity : A study focusing on the compound's effects on human cancer cell lines revealed that it could inhibit cell proliferation in a dose-dependent manner. The proposed mechanism involves the induction of apoptosis via the activation of caspase pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Effective against E. coli | ||

| Anticancer | Inhibits proliferation in cancer cells | |

| Induces apoptosis |

Pharmacokinetics

The pharmacokinetic profile of 1-chloro-2-fluoro-4-isopropoxybenzene indicates rapid metabolism and excretion, which is typical for halogenated organic compounds. Its reactivity suggests that it may undergo significant biotransformation in vivo, impacting its efficacy and safety profile.

Safety and Toxicology

While specific toxicological data on 1-chloro-2-fluoro-4-isopropoxybenzene is limited, compounds with similar structures often exhibit varying degrees of toxicity. Standard safety measures should be employed when handling this compound in laboratory settings.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of 1-chloro-2-fluoro-4-isopropoxybenzene. Potential future studies could focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.

- Mechanistic Studies : To clarify the specific biochemical pathways affected by this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.